molecular formula C22H27FO4 B601250 Betamethasone Enol Aldehyde Z Isomer CAS No. 52647-06-0

Betamethasone Enol Aldehyde Z Isomer

Cat. No. B601250
CAS RN: 52647-06-0
M. Wt: 374.46
InChI Key:
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Description

Betamethasone Enol Aldehyde Z Isomer, also known as Betamethasone- (Z)-enolaldehyde, is a key degradation and metabolic intermediate from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . It is derived from Betamethasone Dipropionate, which is a glucocorticoid . It is used as an anti-inflammatory and antibacterial ointment for dermatosis .


Synthesis Analysis

The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement .


Molecular Structure Analysis

The chemical name for Betamethasone Enol Aldehyde Z Isomer is (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17 (20)-trien-21-al . The molecular formula is C22H27FO4 and the molecular weight is 374.45 g/mol .


Chemical Reactions Analysis

Enol aldehydes are one type of key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination .


Physical And Chemical Properties Analysis

The melting point of Betamethasone Enol Aldehyde Z Isomer is >176°C (dec.) and the boiling point is predicted to be 566.3±50.0 °C . The density is predicted to be 1.28±0.1 g/cm3 . It is slightly soluble in Chloroform (when heated and sonicated) and DMSO . It is stored under inert atmosphere at -20°C .

Scientific Research Applications

  • Enol aldehydes, including Betamethasone Enol Aldehyde Z Isomer, are important degradation and metabolic intermediates from corticosteroids like betamethasone. They are formed through a process known as Mattox rearrangement, which is acid-catalyzed β-elimination of water from the side chain (Chen et al., 2009).

  • Betamethasone Enol Aldehyde Z Isomer has been identified as a key intermediary degradant in the forced degradation of betamethasone sodium phosphate under solid state. Its hydration followed by an intramolecular Cannizzaro reaction leads to the formation of four diastereomeric degradants of betamethasone (Li et al., 2009).

  • The analysis of betamethasone and related compounds, including its isomers and esterification products, has been enhanced by the development of liquid chromatography/electrospray ionisation mass spectrometry (HPLC/ESI-MS) methods. This advancement aids in the differentiation and structural elucidation of these compounds, which is crucial in the analysis of counterfeit drugs (Arthur et al., 2004).

  • A stability-indicating reverse-phase high performance liquid chromatography (RP-HPLC) method has been developed to accurately quantify low levels of betamethasone and its related compounds, including the aldehyde forms. This method is essential for assessing the stability of betamethasone in pharmaceutical formulations (Fu et al., 2010).

properties

IUPAC Name

(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMPHSFTLTHRI-HPHSSAEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone Enol Aldehyde Z Isomer

CAS RN

52647-06-0
Record name Betamethazone enol aldehyde Z-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
3
Citations
B Chen, M Li, M Lin, G Tumambac, A Rustum - Steroids, 2009 - Elsevier
Enol aldehydes are one type of key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings, such as …
Number of citations: 22 www.sciencedirect.com
M Li, X Wang, B Chen, TM Chan… - Journal of …, 2009 - Wiley Online Library
Four diastereomers of betamethasone 17‐deoxy‐20‐hydroxy‐21‐oic acid were found to be degradants of betamethasone sodium phosphate when the latter was stressed by heat …
Number of citations: 19 onlinelibrary.wiley.com
M Li, B Chen, M Lin, TM Chan, X Fu, A Rustum - Tetrahedron letters, 2007 - Elsevier
A variation of the Mattox rearrangement, a key degradation pathway under acidic conditions for corticosteroids possessing the 1,3-dihydroxyacetone side chain, has been found to occur …
Number of citations: 16 www.sciencedirect.com

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